molecular formula C13H16N4O2S B380032 3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N'-[(Z)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE

3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N'-[(Z)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE

Cat. No.: B380032
M. Wt: 292.36g/mol
InChI Key: CVHQBTNDIHMTPG-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(3-methyl-2-thienyl)methylene]propanohydrazide is a complex organic compound that features a pyrazole ring and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(3-methyl-2-thienyl)methylene]propanohydrazide typically involves the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide with 3-methyl-2-thiophene carboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(3-methyl-2-thienyl)methylene]propanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
  • 4-(4-((5-(4,5-dimethyl-2-nitrophenyl)-2-furanyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoic acid

Uniqueness

What sets 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(3-methyl-2-thienyl)methylene]propanohydrazide apart is its unique combination of a pyrazole ring and a thienyl group. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36g/mol

IUPAC Name

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]propanamide

InChI

InChI=1S/C13H16N4O2S/c1-8-5-6-20-11(8)7-14-16-12(18)4-3-10-9(2)15-17-13(10)19/h5-7,10H,3-4H2,1-2H3,(H,16,18)(H,17,19)/b14-7-

InChI Key

CVHQBTNDIHMTPG-AUWJEWJLSA-N

SMILES

CC1=C(SC=C1)C=NNC(=O)CCC2C(=NNC2=O)C

Isomeric SMILES

CC1=C(SC=C1)/C=N\NC(=O)CCC2C(=NNC2=O)C

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CCC2C(=NNC2=O)C

Origin of Product

United States

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